N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Description
Properties
IUPAC Name |
N-cyclohexyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c22-17-8-4-7-16-14-9-13(11-21(16)17)10-20(12-14)18(23)19-15-5-2-1-3-6-15/h4,7-8,13-15H,1-3,5-6,9-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRNJQORFFPPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide involves a multi-step process that includes the following steps:
Formation of the Diazocine Core: : This step involves the cyclization of the appropriate starting materials under acidic or basic conditions.
Incorporation of the Cyclohexyl Group: : The cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexylamine.
Oxidation and Thiolation: : The final steps involve selective oxidation and thiolation to produce the carbothioamide functional group.
Industrial Production Methods
The industrial production of this compound typically involves:
Bulk Synthesis: : Utilizing large-scale reactors to perform the multi-step synthesis under controlled conditions to ensure high yield and purity.
Purification: : Advanced purification techniques such as crystallization, chromatography, or distillation to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide undergoes various chemical reactions:
Oxidation: : It can be oxidized to produce different oxo-derivatives.
Reduction: : The compound can be reduced to form hydro derivatives.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Various organic halides and bases.
Major Products
Oxidation Products: : Different ketone and aldehyde derivatives.
Reduction Products: : Hydrocarbon chains with altered functional groups.
Substitution Products: : Derivatives with different substituents on the diazocine core.
Scientific Research Applications
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Potential use as a pharmacophore in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways within cells, affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-3(2H)-carbothioamide
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydroimidazo[1,2-a][1,3]diazocine-3(2H)-carbothioamide
Highlighting Uniqueness
This compound truly exemplifies the intersection of complex synthetic chemistry and practical applications, providing a fascinating subject for further research and development.
Biological Activity
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound through a detailed review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of diazocines and features a unique bicyclic structure that may influence its biological activity. The molecular formula and weight are essential for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄OS |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine exhibit notable anticancer properties. For instance:
- Case Study : In vitro assays on various cancer cell lines (HeLa and U87) demonstrated that certain structural analogs showed selective cytotoxicity with IC₅₀ values ranging from 97.3 µM to over 200 µM. These findings suggest that the compound may inhibit cell proliferation in cancerous cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively. However, studies specifically targeting N-cyclohexyl-8-oxo derivatives have shown varied results:
- Research Findings : In antibacterial assays against both Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli), no significant antibacterial activity was noted at concentrations up to 100 µM. This suggests that modifications in the chemical structure may be necessary to enhance antimicrobial efficacy .
The mechanism by which N-cyclohexyl-8-oxo compounds exert their biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression or microbial resistance.
Comparative Analysis with Related Compounds
To better understand the biological activity of N-cyclohexyl-8-oxo derivatives, a comparative analysis with structurally related compounds is beneficial.
| Compound Name | IC₅₀ (µM) | Activity Type |
|---|---|---|
| Dibenzo[b,f][1,5]diazocine derivatives | 97.3 - 205.7 | Anticancer |
| Cyclohexyl naphthalenes | >1000 | Antimicrobial |
| Unsymmetrically substituted dibenzo[b,f][1,4]diazocine | 150 - 300 | Anticancer |
Future Directions
Further research is warranted to explore the full potential of N-cyclohexyl-8-oxo derivatives in medicinal chemistry. Key areas include:
- Structural Modifications : Investigating how changes in substituents affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by these compounds.
Q & A
Q. Table 1: Key Spectroscopic Benchmarks
| Technique | Target Signal | Expected Range |
|---|---|---|
| 1H NMR | Cyclohexyl protons | 1.0–2.5 ppm (axial/equatorial splitting) |
| 13C NMR | Carbothioamide (C=S) | ~200 ppm |
| HRMS | [M+H]+ ion | Match exact mass (error < 5 ppm) |
Advanced: How can reaction conditions be optimized to improve stereochemical control during synthesis?
Methodological Answer:
The compound’s fused bicyclic system and stereogenic centers (e.g., 1,5-methanopyrido-diazocine) require careful optimization:
- Catalyst Screening : Use chiral catalysts or auxiliaries to control stereochemistry. For example, asymmetric hydrogenation or organocatalysts can influence the cyclohexyl group’s conformation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize transition states, while temperature gradients can shift equilibrium toward desired stereoisomers .
- Monitoring via LC-MS : Track intermediate stereochemistry in real-time to adjust reaction parameters (e.g., pH, temperature) .
Experimental Design Tip : Apply a fractional factorial design (e.g., Taguchi method) to test variables like catalyst loading, solvent polarity, and reaction time systematically .
Basic: What physicochemical properties are critical for purification and handling?
Methodological Answer:
Key properties include:
- Solubility : Determine solubility in common solvents (e.g., DCM, EtOAc) to select recrystallization or column chromatography solvents. The cyclohexyl group may enhance lipophilicity, favoring non-polar solvents .
- Melting Point : Use differential scanning calorimetry (DSC) to confirm purity. Impurities broaden the melting range .
- Stability : Assess hygroscopicity and thermal stability via TGA (thermogravimetric analysis). The oxo group may render the compound sensitive to moisture .
Q. Table 2: Physicochemical Parameters
| Property | Value Range | Method |
|---|---|---|
| Melting Point | 200–250°C (estimated) | DSC |
| LogP | ~2.5 (predicted) | HPLC |
| Stability | Sensitive to light/moisture | TGA/FTIR |
Advanced: How can contradictory yield data across synthetic batches be resolved?
Methodological Answer:
Contradictions often arise from uncontrolled variables:
- Root-Cause Analysis : Use Pareto charts to identify critical factors (e.g., raw material purity, stirring rate) .
- In-Situ Monitoring : Deploy PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates or byproducts affecting yield .
- Reproducibility Checks : Standardize protocols for catalyst activation (e.g., degassing solvents) and exclude oxygen/moisture using Schlenk techniques .
Case Study : In a 2017 synthesis of a related tetrahydroimidazopyridine, inconsistent yields (51–61%) were traced to variable bromide impurity levels in starting materials .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation of fine particulates .
- PPE : Wear nitrile gloves and chemical goggles; avoid latex due to potential solvent permeability .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization?
Methodological Answer:
- DFT Calculations : Optimize transition-state geometries to predict regioselectivity in reactions (e.g., nucleophilic attack at the carbothioamide sulfur vs. carbonyl oxygen) .
- MD Simulations : Model solvent effects on reaction pathways to prioritize experimental conditions .
- Machine Learning : Train models on existing diazocine derivatives to suggest optimal substituents for target properties (e.g., bioavailability) .
Example : ICReDD’s quantum chemical reaction path searches reduced optimization time for similar heterocycles by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
